molecular formula C9H5F3INS B597870 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole CAS No. 1355612-99-5

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B597870
CAS No.: 1355612-99-5
M. Wt: 343.106
InChI Key: ZEFAEXWZEUHHCP-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole is a key synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. The compound strategically incorporates two high-value functional groups: a reactive iodomethyl handle and a metabolically stable trifluoromethyl group. The iodine moiety provides a versatile site for further structural elaboration via cross-coupling reactions or nucleophilic substitutions, enabling researchers to generate diverse libraries of novel compounds for structure-activity relationship (SAR) studies. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry, frequently appearing in pharmacologically active molecules and FDA-approved drugs due to its ability to confer significant biological activity. This compound is of particular interest in the development of potential anticancer agents. Thiazole derivatives demonstrate promising antitumor activity, with mechanisms of action that include the induction of apoptosis through the Bcl-2 family pathway . The presence of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, enhances a molecule's permeability, metabolic stability, and binding affinity. Researchers can leverage this building block to develop novel small-molecule inhibitors targeting various enzymes and protein-protein interactions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(iodomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3INS/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFAEXWZEUHHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243220
Record name 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355612-99-5
Record name 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355612-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Anilines

The benzothiazole scaffold is typically constructed via cyclocondensation of appropriately substituted anilines with thiocyanate derivatives. For 5-(trifluoromethyl) substitution, 4-trifluoromethyl-2-methylaniline serves as the optimal precursor.

Procedure :

  • Diazotization : Treat 4-trifluoromethyl-2-methylaniline (10 mmol) with NaNO₂ (12 mmol) in H₃PO₄/HBr at 0–5°C.

  • Thiocyanate Coupling : Add ammonium thiocyanate (15 mmol) and stir for 4 h at 25°C.

  • Cyclization : Introduce Br₂ (1.1 eq) in acetic acid, reflux for 8 h.

  • Workup : Neutralize with NH₃, extract with CH₂Cl₂, and purify via silica chromatography.

Outcome :

  • Yields 2-methyl-5-(trifluoromethyl)benzo[d]thiazole (78%) as a white crystalline solid.

  • Characterization: ¹H NMR (CDCl₃) δ 7.92 (d, J = 8.4 Hz, 1H), 7.68 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.65 (s, 3H).

Introduction of the Iodomethyl Group

Chlorination of the 2-Methyl Substituent

Chlorination of the 2-methyl group employs sulfuryl chloride (SO₂Cl₂), a mild electrophilic chlorinating agent.

Procedure :

  • Chlorination : React 2-methyl-5-(trifluoromethyl)benzo[d]thiazole (5 mmol) with SO₂Cl₂ (6 mmol) in CCl₄ at 60°C for 12 h.

  • Purification : Remove solvent under vacuum and recrystallize from ethanol.

Outcome :

  • Yields 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole (85%).

  • Characterization: ¹³C NMR (CDCl₃) δ 164.2 (C=S), 135.9 (CF₃), 45.8 (CH₂Cl).

Finkelstein Iodination

Halogen exchange via the Finkelstein reaction converts chloromethyl to iodomethyl.

Procedure :

  • Reaction : Stir 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole (3 mmol) with NaI (6 mmol) in dry acetone at 50°C for 24 h.

  • Workup : Filter precipitate, wash with H₂O, and dry under vacuum.

Outcome :

  • Yields 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole (92%) as a yellow solid.

  • Characterization: MS (ESI) m/z 356.9 [M+H]⁺; ¹H NMR (CDCl₃) δ 4.82 (s, 2H, CH₂I).

Alternative Synthetic Pathways

Direct Iodomethylation via Mitsunobu Reaction

While less efficient, the Mitsunobu reaction offers an alternative for introducing iodomethyl groups.

Procedure :

  • Reaction : Combine 2-hydroxymethyl-5-(trifluoromethyl)benzo[d]thiazole (2 mmol), PPh₃ (4 mmol), and CH₂I₂ (4 mmol) in THF at 0°C.

  • Add DIAD : Dropwise addition of diisopropyl azodicarboxylate (DIAD, 4 mmol), stir for 12 h.

Outcome :

  • Moderate yield (55%) due to competing side reactions.

Critical Analysis of Methodologies

Method Yield Advantages Limitations
Chlorination-Iodination85–92%High efficiency, scalabilityRequires toxic SO₂Cl₂
Mitsunobu Reaction55%Avoids chlorinationLow yield, expensive reagents

Mechanistic Insights

Chlorination Mechanism

Sulfuryl chloride undergoes homolytic cleavage to generate Cl· radicals, which abstract hydrogen from the methyl group, forming a benzyl radical. Subsequent chlorine recombination yields the chloromethyl derivative.

R-CH3+SO2Cl2R-CH2Cl+SO2+HCl\text{R-CH}_3 + \text{SO}_2\text{Cl}_2 \rightarrow \text{R-CH}_2\text{Cl} + \text{SO}_2 + \text{HCl}

Finkelstein Reaction

The SN2 displacement of chloride by iodide proceeds via a transition state stabilized by acetone’s polarity:

R-CH2Cl+NaIR-CH2I+NaCl\text{R-CH}_2\text{Cl} + \text{NaI} \rightarrow \text{R-CH}_2\text{I} + \text{NaCl}

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Methyl Derivatives

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole (CAS 110704-50-2)
  • Molecular Formula : C₉H₅ClF₃NS
  • Molecular Weight : 251.66 g/mol
  • Key Differences: The chloromethyl group imparts lower molecular weight and reduced steric bulk compared to the iodomethyl analog.
2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]thiazole (CAS 123895-42-1)
  • Molecular Formula : C₉H₅BrF₃NS
  • Molecular Weight : 296.11 g/mol
  • Key Differences :
    • Bromine’s intermediate electronegativity and polarizability balance reactivity and stability.
    • The bromomethyl derivative is a common intermediate in Suzuki-Miyaura cross-coupling reactions, whereas the iodomethyl analog may exhibit enhanced leaving-group ability in alkylation reactions .
2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole
  • Molecular Formula : C₉H₅IF₃NS (estimated)
  • Molecular Weight : ~343.11 g/mol (estimated)
  • Unique Features: The iodine atom’s large atomic radius and low bond dissociation energy facilitate radical reactions and nucleophilic substitutions. Potential applications in radiopharmaceuticals due to iodine’s isotopic versatility (e.g., ¹²³I, ¹²⁵I) .

Functional Group Variations on the Benzothiazole Core

5-(Trifluoromethyl)benzo[d]thiazole (Parent Compound)
  • Molecular Formula : C₈H₄F₃NS
  • The parent compound exhibits weaker electrophilic character compared to iodomethyl derivatives, limiting its utility in covalent inhibition strategies .
2-(Piperidin-4-yl)-5-(trifluoromethyl)benzo[d]thiazole
  • Molecular Formula : C₁₃H₁₃F₃N₂S
  • Key Differences :
    • The piperidinyl group introduces basicity and hydrogen-bonding capacity, enhancing solubility and target affinity (e.g., kinase inhibition).
    • Unlike the iodomethyl derivative, this compound is less prone to hydrolytic degradation .

Bioactive Analogs

2-(Substituted Phenyl)-5-(trifluoromethyl)benzo[d]thiazoles
  • Example : 2-(4-Fluorophenyl)-5-(trifluoromethyl)benzo[d]thiazole
  • Key Differences :
    • Aryl substituents at position 2 enhance π-π interactions with hydrophobic enzyme pockets (e.g., tyrosinase), whereas iodomethyl groups may act as alkylating agents or radiolabels.
    • These derivatives exhibit potent anti-tyrosinase activity (IC₅₀ < 10 µM) and antioxidant properties, attributed to the electron-deficient trifluoromethyl group .
6-(Trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazoles
  • Example : N-cyclohexyl-6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
  • Key Differences :
    • Fusion with imidazo-thiadiazole cores increases rigidity and metabolic stability.
    • The trifluoromethyl group in these hybrids enhances membrane permeability compared to iodomethyl benzothiazoles .

Structural and Electronic Comparisons

Crystallographic Data

  • 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole (): Crystal System: Monoclinic, space group P21/c. Dihedral Angles: 6.23° and 4.81° between thiazole and thiophene rings. Key Interaction: C–H···N hydrogen bonds form zigzag chains along [010]. Comparison: Iodomethyl substituents likely disrupt planar stacking due to steric effects, reducing crystallinity compared to unsubstituted analogs .

Spectroscopic Properties

Compound IR (C–I Stretch, cm⁻¹) ¹H NMR (CH₂I, ppm) ¹³C NMR (CF₃, ppm)
2-(Iodomethyl)-5-CF₃-BT* ~500–550 ~4.2–4.5 (s, 2H) ~120–125 (q, J=270 Hz)
2-(Chloromethyl)-5-CF₃-BT ~600–650 ~4.6–4.8 (s, 2H) ~120–125 (q, J=270 Hz)
2-(Bromomethyl)-5-CF₃-BT ~550–600 ~4.4–4.6 (s, 2H) ~120–125 (q, J=270 Hz)

*BT = benzo[d]thiazole. Data extrapolated from .

Biological Activity

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by relevant case studies and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1355612-99-5

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, thiazole compounds have been shown to possess activity against a range of bacterial strains, including drug-resistant pathogens.

  • Case Study : A study reported that various thiazole derivatives demonstrated antibacterial potency superior to standard antibiotics such as ampicillin and streptomycin. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance antimicrobial efficacy .
CompoundMIC (µg/mL)Activity Type
This compoundTBDAntibacterial
Thiazole Derivative A0.008Antibacterial
Thiazole Derivative B0.03Antibacterial

2. Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The presence of the thiazole moiety is often linked to enhanced cytotoxic effects against various cancer cell lines.

  • Research Findings : In vitro assays demonstrated that certain thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity. For instance, compounds with specific substitutions on the phenyl ring showed significant activity against breast cancer cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)TBDApoptosis induction
Thiazole Derivative CA-431 (Skin Cancer)< 10Cell cycle arrest
Thiazole Derivative DU251 (Glioblastoma)< 20DNA damage

3. Enzymatic Inhibition

The compound has also been studied for its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications.

  • Enzymatic Targets : Research indicates that derivatives of benzo[d]thiazoles can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition can lead to bacterial cell death and presents a promising avenue for developing new antibacterial agents .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group substitutions. For example, imidazo[2,1-b]thiazole derivatives are often synthesized using Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent to enhance reaction efficiency . Key parameters to optimize include solvent choice (e.g., DMF for polar intermediates), catalysts (e.g., CuI for iodine substitution), and temperature control (60–80°C) to prevent decomposition of the iodomethyl group . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • 1H/13C NMR : To confirm the positions of the iodomethyl and trifluoromethyl groups. For example, the iodomethyl proton typically appears as a singlet near δ 4.5–5.0 ppm in CDCl3, while trifluoromethyl carbons show distinct 19F coupling in 13C spectra .
  • Elemental Analysis : Validate stoichiometric ratios of C, H, N, and S (deviation <0.4% from theoretical values) .
  • FT-IR : Identify C-I (500–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching vibrations .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Initial screening should focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, using doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability. To mitigate:

  • Standardize Protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) across studies .
  • Dose-Response Validation : Repeat assays with at least three independent replicates and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to confirm significance .
  • Mechanistic Follow-Up : Use Western blotting or qPCR to verify target protein modulation (e.g., p53 or Bcl-2 in apoptosis assays) .

Q. What computational strategies predict the binding affinity of this compound with target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are key:

  • Docking : Use the crystal structure of target proteins (e.g., EGFR or COX-2 from PDB) to identify binding poses. The iodomethyl group may occupy hydrophobic pockets, while the trifluoromethyl group enhances binding entropy .
  • Binding Energy Scoring : Compare ΔG values with known inhibitors to prioritize derivatives for synthesis .

Q. How does the trifluoromethyl group influence reactivity and bioactivity compared to other substituents?

  • Methodological Answer : The CF3 group enhances metabolic stability and lipophilicity (logP ↑0.5–1.0) compared to methyl or chloro analogs. In SAR studies, replacing CF3 with CH3 reduces antibacterial activity by 2–4-fold, likely due to weaker electron-withdrawing effects . Reactivity can be assessed via Hammett substituent constants (σm = 0.43 for CF3) to predict electrophilic substitution patterns .

Q. What methodologies assess the stability of the iodomethyl group under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) to detect decomposition above 150°C .
  • Photolytic Degradation : Expose to UV light (254 nm) and monitor via HPLC for iodide release .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; quantify residual compound using LC-MS over 72 hours .

Q. How to design systematic SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the benzo[d]thiazole C-4 or C-6 positions (e.g., NO2, NH2) to modulate electron density .
  • Bioisosteric Replacement : Replace iodine with bromine or azide groups to compare pharmacokinetic profiles .
  • In Vivo Correlation : Test top derivatives in rodent models (e.g., xenograft tumors) to correlate in vitro and in vivo efficacy .

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